molecular formula C15H10N2O4 B2896210 3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one CAS No. 866050-58-0

3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one

Cat. No. B2896210
CAS RN: 866050-58-0
M. Wt: 282.255
InChI Key: INORVOOKGOOGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one” belongs to the class of organic compounds known as benzoxazepines . These are organic compounds containing a benzene fused to an oxazepine. Oxazepine is a seven-membered heterocyclic compound with one oxygen atom and one nitrogen atom .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Elucidation : The compound has been used in the synthesis of [1,2,4]‐Triazole‐3‐thione derivatives, which have shown significant antibacterial and antifungal activities. These compounds are characterized using spectral techniques like IR and NMR (Gondhani et al., 2013).

  • Antimicrobial Activity of 1,2,4-Triazoles : Derivatives containing 3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one have been synthesized and screened for antibacterial and antifungal activity. These compounds displayed significant antibacterial effects (Roy et al., 2005).

Synthesis of Substituted Derivatives

  • Substituted 1,4-Benzoxazepin-3-one Derivatives : A synthesis method for substituted 1,4-benzoxazepin-3-one derivatives, starting from salicylaldehyde, aniline, and chloroacetyl chloride, has been described. These derivatives have been confirmed using X-Ray analysis (Mérour et al., 2004).

  • Synthesis of Benzoxazepine Derivatives : New 5-HT1A receptor agonists possessing a 1,4-benzoxazepine scaffold have been synthesized. These compounds have shown high affinity for the 5-HT1A receptor and significant neuroprotective activity (Kamei et al., 2001).

Structural and Vibrational Properties

  • Molecular and Crystal Structures : Studies on the molecular and crystal structures of derivatives, including experimental FTIR and FT-Raman spectra combined with DFT calculations, have been conducted. This provides insights into their stability and reactivity (Castillo et al., 2017).

properties

IUPAC Name

3-(3-nitrophenyl)-4H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15-12-6-1-2-7-14(12)21-9-13(16-15)10-4-3-5-11(8-10)17(19)20/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORVOOKGOOGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.